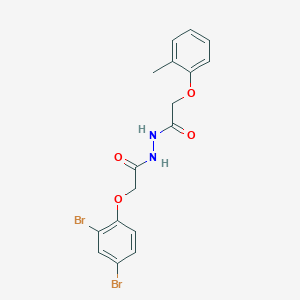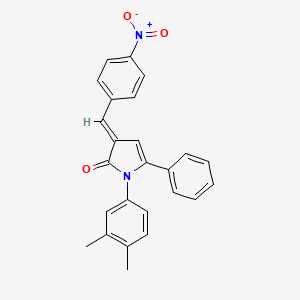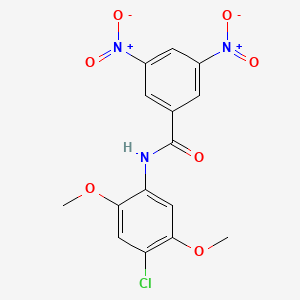
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is a complex organic compound that features a benzothiazole ring fused with an adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Attachment of Adamantane Group: The adamantane group is introduced through a reaction involving adamantanecarboxylic acid and suitable coupling agents.
Cyclohexaneamido Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the adamantane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ceramide kinase, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Benzamidobenzo[d]thiazol-6-yl)adamantane-1-carboxamide: Similar structure but with a benzamide group instead of a cyclohexaneamido group.
N-[2-(Benzoylamino)-1,3-benzothiazol-6-yl]adamantane-1-carboxamide: Another related compound with a benzoylamino substitution.
Uniqueness
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexaneamido group provides additional steric hindrance and hydrophobic interactions, enhancing its binding affinity and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C25H31N3O2S |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
N-[2-(cyclohexanecarbonylamino)-1,3-benzothiazol-6-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h6-7,11,15-18H,1-5,8-10,12-14H2,(H,26,30)(H,27,28,29) |
Clave InChI |
LVEABWUIXLOSGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)
![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)

![Propyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11693918.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)

![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)
![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693946.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693963.png)
![Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11693968.png)
